molecular formula C50H54FeP2 B13400633 [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron

[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron

Cat. No.: B13400633
M. Wt: 772.8 g/mol
InChI Key: QPKVKSAUKGRYHS-UHFFFAOYSA-N
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Description

[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron is a complex organometallic compound. It is characterized by the presence of iron at its core, surrounded by cyclopentadienyl and phosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron typically involves the reaction of iron pentacarbonyl with the appropriate phosphine and cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.

    Reduction: Reduction reactions can revert the oxidized forms back to their original state.

    Substitution: Ligands around the iron center can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: Its unique properties make it a useful probe in studying biological systems, particularly in understanding metal-ligand interactions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in electron transfer reactions, facilitating redox processes. The phosphine and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and modulating its reactivity. The pathways involved often include coordination to substrates, followed by electron transfer and bond formation or cleavage.

Comparison with Similar Compounds

Similar Compounds

    Tris(3,5-dimethylphenyl)phosphine: A related phosphine ligand with similar electronic properties.

    Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands.

    Bis(diphenylphosphino)ferrocene: A ferrocene derivative with phosphine ligands.

Uniqueness

What sets [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron apart is its unique combination of ligands, which confer distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique insights into metal-ligand interactions.

Properties

Molecular Formula

C50H54FeP2

Molecular Weight

772.8 g/mol

IUPAC Name

[2-[5-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron

InChI

InChI=1S/C45H48P2.C5H6.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37,42H,1-9H3;1-4H,5H2;

InChI Key

QPKVKSAUKGRYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1C=CC=C1.[Fe]

Origin of Product

United States

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